cis-(3-Aminocyclobutyl)acetic acid hydrochloride
Description
cis-(3-Aminocyclobutyl)acetic acid hydrochloride (CAS: 1523571-91-6) is a cyclobutane-derived alicyclic amino acid with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is characterized by a cis-configuration of the amino and acetic acid groups on the cyclobutane ring, which confers unique stereochemical properties.
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULUUIGASJOBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-40-7 | |
| Record name | rac-2-[(1r,3r)-3-aminocyclobutyl]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves several steps. One common method includes the cyclization of a suitable precursor followed by the introduction of the amino group. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
cis-(3-Aminocyclobutyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Scientific Research Applications
Cis-(3-Aminocyclobutyl)acetic acid hydrochloride is primarily utilized in research settings. It serves as a tool compound in biochemical studies focused on amino acids and their derivatives. The compound is not approved for pharmaceutical use in humans but is used to provide insights into new therapeutic agents or mechanisms of action within biological systems.
Pharmaceutical Development
Cis-ACBA-HCl is a potential candidate for pharmaceutical development, particularly for neurological disorders.
- Neuroprotective Effects: Research indicates that this compound exhibits significant biological activity and has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may influence neurotransmitter systems and has shown promise in modulating synaptic plasticity, which is crucial for learning and memory processes. Additionally, its structural features suggest it could interact with various receptors in the central nervous system. Interaction studies have demonstrated that this compound can bind to various receptors involved in neurotransmission. Its interactions with glutamate receptors and GABA receptors have been particularly noted, suggesting that it may modulate excitatory and inhibitory signaling pathways in the brain. These interactions are crucial for understanding its therapeutic potential and mechanisms of action in neuropharmacology.
- Enzyme Inhibition: Studies have explored the potential of cis-ACBA-HCl as an inhibitor for certain enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are involved in regulating gene expression, while MMPs play a role in various physiological processes, including tissue remodeling and wound healing. Inhibiting these enzymes could have therapeutic implications in diseases like cancer and inflammatory conditions.
Organic Synthesis
This compound is a versatile building block in organic synthesis and medicinal chemistry. It can be synthesized through various chemical reactions. One reported method involves the reductive amination of cis-3-aminocyclobutanol with chloroacetic acid, followed by conversion to the hydrochloride salt. The resulting product is typically characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its purity and structure.
Antimicrobial Activity
Some studies have reported antimicrobial activity of cis-ACBA-HCl against certain bacterial and fungal strains. However, further research is needed to understand the mechanism of action and potential efficacy in vivo.
Surfactants and Gelators
Cis- and trans-cyclobutane β-amino acids (β-CBAA) are utilized in the stereoselective synthesis of novel chiral cationic surfactants and low molecular weight gelators (LMWG) . A new synthesis of cis-γ-CBAA derivatives is provided along with their application as synthetic precursors to anionic or non-ionic amphiphiles .
Potential drawbacks
Mechanism of Action
The mechanism of action of cis-(3-Aminocyclobutyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS: 1212304-86-3)
- Molecular Formula: C₆H₁₂ClNO₂ (identical to the target compound) .
- Key Differences :
- Functional Group : The carboxylate group is esterified (methyl ester) instead of a free carboxylic acid.
- Physicochemical Properties :
- Higher lipophilicity (predicted LogP: ~0.5 vs. -1.2 for the target compound) due to the ester group .
- Reduced hydrogen-bonding capacity (hydrogen-bond acceptors: 3 vs. 4 in the target compound).
- Bioactivity :
- Lower aqueous solubility (LogS: -1.2 vs. -0.8 for the target compound) but better membrane permeability .
- Potential as a prodrug due to ester hydrolyzability.
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 1427319-42-3)
- Molecular Formula: C₆H₁₂ClNO₂ (identical) .
- Key Differences: Stereochemistry: The amino group is on the adjacent carbon (1S,3S configuration), altering spatial orientation. Applications:
- Used in peptide mimetics for rigid backbone design .
- Higher rigidity may reduce metabolic degradation compared to the target compound.
(±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS: 14932-25-3)
cis-6-Amino-3-cyclohexene-1-carboxylic acid hydrochloride (CAS: 57266-56-5)
- Molecular Formula: C₇H₁₂ClNO₂ .
- Key Differences :
- Ring Size : Six-membered cyclohexene vs. four-membered cyclobutane.
- Conformational Flexibility :
- Cyclohexene’s partial double bond introduces planarity, affecting receptor binding.
- Applications :
- Used in protease inhibitor studies due to conformational constraints .
Tabulated Comparison of Key Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | LogP | Hydrogen-Bond Acceptors | Solubility (LogS) | Key Applications |
|---|---|---|---|---|---|---|
| cis-(3-Aminocyclobutyl)acetic acid HCl | 1523571-91-6 | 165.62 | -1.2 | 4 | -0.8 | Chiral intermediates, APIs |
| cis-Methyl 3-aminocyclobutanecarboxylate HCl | 1212304-86-3 | 165.62 | 0.5 | 3 | -1.2 | Prodrug development |
| cis-(1S,3S)-3-(Aminomethyl)cyclobutane HCl | 1427319-42-3 | 165.62 | -0.9 | 4 | -0.7 | Peptide mimetics |
| (±)-cis-(exo)-3-Amino-norbornane-2-carboxylic acid HCl | 14932-25-3 | 191.65 | 1.1 | 3 | -2.1 | CNS drug candidates |
| cis-6-Amino-3-cyclohexene-1-carboxylic acid HCl | 57266-56-5 | 175.63 | -0.7 | 4 | -1.0 | Protease inhibitors |
Research Findings and Implications
- Stereochemical Impact : The cis-configuration in cyclobutane derivatives enhances target selectivity in enzyme inhibition compared to trans isomers .
- Ring Size vs. Bioactivity: Smaller rings (e.g., cyclobutane) favor rapid metabolic clearance, while bicyclic systems (e.g., norbornane) improve stability .
- Functional Group Modulation : Esterification (e.g., methyl ester) balances lipophilicity and solubility for optimized pharmacokinetics .
Biological Activity
Cis-(3-Aminocyclobutyl)acetic acid hydrochloride (cis-ACBA-HCl) is an amino acid derivative characterized by its unique cyclobutane ring structure. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of approximately 165.618 g/mol. This compound has garnered attention in scientific research due to its significant biological activities, particularly in neuropharmacology, antimicrobial properties, and enzyme inhibition.
The biological activity of cis-ACBA-HCl is primarily attributed to its interactions with specific molecular targets involved in various biochemical pathways. These interactions can influence neurotransmitter systems and modulate synaptic plasticity, which is crucial for learning and memory processes. The compound has shown potential to interact with glutamate and GABA receptors, suggesting it may modulate excitatory and inhibitory signaling pathways in the brain.
1. Neuroprotective Effects
Cis-ACBA-HCl has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Preliminary research indicates that it may influence neurotransmitter systems, enhancing synaptic plasticity and potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
2. Antimicrobial Activity
The compound exhibits antimicrobial activity against various bacterial and fungal strains. Early studies have shown effectiveness against specific pathogens, although further research is needed to elucidate the mechanisms behind this activity and its efficacy in vivo .
3. Enzyme Inhibition
Cis-ACBA-HCl acts as an inhibitor of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which highlights its potential therapeutic implications in cancer treatment and inflammatory conditions. By modulating these enzyme activities, it may contribute to altered gene expression profiles that are beneficial for disease management .
Comparative Analysis with Similar Compounds
To understand the unique properties of cis-ACBA-HCl, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| cis-(3-Aminocyclobutyl)methanol hydrochloride | Amino acid derivative | Similar cyclobutane structure |
| 3-(Methylsulfonylamino)benzylamine hydrochloride | Amino compound | Different functional groups |
The uniqueness of cis-ACBA-HCl lies in its specific combination of amino and acetic acid groups, conferring distinct chemical and biological properties compared to these similar compounds.
Case Studies
Several studies have explored the biological activity of cis-ACBA-HCl:
- Neuropharmacology Study : A study investigating the effects of cis-ACBA-HCl on synaptic plasticity demonstrated its potential to enhance learning and memory processes in animal models. The results indicated improved cognitive functions associated with its modulation of neurotransmitter systems.
- Antimicrobial Efficacy : Research evaluating the antimicrobial properties showed that cis-ACBA-HCl effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
- Cancer Treatment Potential : In vitro studies revealed that cis-ACBA-HCl's inhibition of HDACs could lead to reduced tumor cell proliferation, providing a basis for further exploration as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare cis-(3-Aminocyclobutyl)acetic acid hydrochloride in academic settings?
- Methodological Answer : The synthesis often involves cyclobutane ring formation followed by functionalization. For example, cyclobutane derivatives can be synthesized via [2+2] photocycloaddition or ring-closing metathesis. Post-cyclization, the amine and carboxylic acid groups are introduced using selective protection/deprotection strategies. Chlorinolysis in acetic acid (used for analogous cyclobutane systems) may help stabilize the hydrochloride form . Building block catalogs (e.g., Enamine Ltd.) list this compound as a precursor, suggesting its preparation via coupling reactions (e.g., amidation or ester hydrolysis) starting from cyclobutane intermediates .
Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and detects cis/trans isomerization via coupling constants and chemical shifts. For cyclobutane derivatives, methine proton splitting patterns (e.g., δ 3.5–4.5 ppm) are diagnostic .
- HPLC-MS : Reversed-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) resolves impurities. High-resolution MS validates molecular weight (expected [M+H]⁺ ~ 165.62 for C₆H₁₁ClNO₂) .
- Elemental Analysis : Confirms stoichiometry (C, H, N, Cl) within ±0.4% deviation .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Hydrochlorides are hygroscopic; pre-dry vials and use desiccants (silica gel). For aqueous solutions, prepare fresh in deionized water (pH 4–6) to minimize hydrolysis .
Advanced Research Questions
Q. What mechanistic factors influence stereochemical fidelity during the synthesis of strained cyclobutane derivatives like this compound?
- Methodological Answer : Ring strain in cyclobutanes (≈110 kJ/mol) increases susceptibility to ring-opening or isomerization. Key factors:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states, while acetic acid promotes protonation to retain cis configuration .
- Temperature : Reactions below 0°C minimize thermal rearrangements. For example, chlorinolysis at –10°C in acetic acid preserves stereochemistry in cyclohexyl analogs .
- Catalysis : Lewis acids (e.g., ZnCl₂) can direct regioselective functionalization without disrupting the cyclobutane core .
Q. How can researchers address contradictory data in product ratios when synthesizing cis/trans isomers of cyclobutane-based hydrochlorides?
- Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control. Strategies include:
- Kinetic Trapping : Quench reactions rapidly (e.g., flash-freezing) to capture metastable cis isomers .
- Isomer-Specific Characterization : Use 2D NOESY NMR to distinguish cis (cross-peaks between axial protons) and trans (no axial correlations) isomers .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict isomer stability and guide reaction optimization .
Q. What biological or pharmacological applications are emerging for this compound?
- Methodological Answer : While direct studies are limited, structurally related cyclobutane amines are used as:
- Enzyme Inhibitors : Cyclobutane scaffolds mimic transition states in protease inhibition assays (e.g., MMP-3) .
- Peptide Mimetics : The rigid cyclobutane core enforces specific conformations in drug design. Coupling with fluorescent tags (e.g., FITC) enables cellular uptake studies .
- Neurotransmitter Analogs : Similar hydrochlorides (e.g., 4-amino-3-phenylbutyric acid derivatives) modulate GABA receptors, suggesting potential CNS applications .
Data Contradictions and Resolution
Q. Why do isomeric starting materials sometimes yield identical product mixtures in cyclobutane hydrochloride syntheses?
- Methodological Answer : Epimerization during work-up (e.g., acid-catalyzed ring-opening/re-closure) can erase stereochemical differences. For example, cis- and trans-4-t-butylcyclohexanol sulfenates yielded identical chlorinolysis products due to intermediate carbocation rearrangements . Mitigation steps:
- Low-pH Quenching : Neutralize reaction mixtures rapidly to prevent acid-mediated isomerization.
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) to resolve post-reaction isomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
